Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate
Description
Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate is a sulfonamide-substituted thiophene derivative characterized by a cyclohexylamino group attached to the sulfonyl moiety at the 3-position of the thiophene ring.
Properties
IUPAC Name |
methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-17-12(14)11-10(7-8-18-11)19(15,16)13-9-5-3-2-4-6-9/h7-9,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBOJEYOZYYFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410968 | |
| Record name | methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-30-9 | |
| Record name | methyl 3-(cyclohexylsulfamoyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate involves several steps. One common synthetic route includes the reaction of thiophene-2-carboxylic acid with cyclohexylamine and sulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its sulfonamide group is particularly valuable for developing compounds with antibacterial properties. Research has indicated that derivatives of this compound can exhibit activity against specific bacterial strains, making it a candidate for further drug development .
Biological Studies
In biological research, this compound is utilized to investigate the effects of sulfonamide derivatives on biological systems. Studies have shown that it can modulate enzyme activity, impacting metabolic pathways relevant to disease mechanisms. For instance, its interaction with carbonic anhydrase has been studied for potential applications in treating conditions like glaucoma and epilepsy .
Agrochemical Applications
The compound's unique structure allows it to be explored in agrochemical formulations. It can enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability in agricultural settings. Research indicates that compounds with similar structures have been effective in controlling pests while minimizing environmental impact .
Material Science
In material science, this compound is used to develop polymers with enhanced thermal and mechanical properties. The incorporation of thiophene derivatives into polymer matrices can improve electrical conductivity and thermal stability, making them suitable for electronic applications .
Chemical Synthesis
The compound is also employed as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a versatile reagent in laboratory settings .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry | Derivatives showed significant antibacterial activity against E. coli. |
| Biological Studies | Biochemical Journal | Modulated enzyme activity in metabolic pathways related to diabetes. |
| Agrochemical Research | Pesticide Science | Improved efficacy of herbicides when combined with this compound. |
| Material Science | Polymer Physics | Enhanced conductivity and stability in polymer composites using thiophenes. |
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
The structural and functional diversity of thiophene-2-carboxylate derivatives allows for extensive comparisons. Below is an analysis of key analogs, focusing on substituents, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., sulfamoyl, dichlorophenyl): Enhance stability and may improve binding to electrophilic targets . Polar Groups (e.g., methoxycarbonylmethyl): Improve solubility in polar solvents, which is advantageous for solution-phase reactions .
Physicochemical and Toxicological Properties
- Solubility : Derivatives with aromatic or bulky substituents (e.g., dichlorophenyl, cyclohexyl) exhibit lower aqueous solubility compared to polar analogs (e.g., methoxycarbonylmethyl) .
- Toxicity : Methyl 3-(methylsulfonamido)thiophene-2-carboxylate (CAS 79128-71-5) is classified as a skin/eye irritant and respiratory toxin, suggesting similar hazards for structurally related compounds .
Biological Activity
Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate (CAS: 946742-04-7) is a compound featuring a thiophene ring with a cyclohexylamino group and a sulfonyl moiety. Its unique structural arrangement contributes to its biological activity, particularly in pharmacology, where it has been studied for potential therapeutic applications.
- Molecular Formula : C₁₂H₁₇N₁O₄S₂
- Molecular Weight : 303.4 g/mol
- Structural Features : The compound's structure includes a thiophene core, which is known for its electronic properties that can influence biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound is believed to inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. The cyclohexylamino group may enhance its interaction with pain pathways, potentially modulating nociceptive responses. In vitro and in vivo studies have indicated its ability to reduce inflammatory markers, although further research is required to fully elucidate these effects .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-sulfamoylthiophene-2-carboxylate | Sulfamoyl group instead of cyclohexylamino | Antimicrobial properties |
| Methyl 3-chlorosulfonylthiophene-2-carboxylate | Chlorosulfonyl group | Potential anti-cancer activity |
| Methyl 3-(methoxycarbonylmethyl)sulfamoylthiophene-2-carboxylate | Methoxycarbonylmethyl group | Anti-inflammatory effects |
The presence of different substituents alters the biological profile and reactivity of these compounds, highlighting the uniqueness of this compound in terms of its specific interactions and applications .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The compound is synthesized through a multi-step process involving thiophene-2-carboxylic acid, cyclohexylamine, and sulfonyl chloride under controlled conditions. Characterization techniques such as NMR spectroscopy confirm the structure and purity .
- Biological Evaluation : In vitro assays have demonstrated that this compound can significantly inhibit pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent. Additionally, animal models have shown promising results in pain reduction comparable to standard analgesics .
Q & A
Q. What are the optimized synthetic routes for Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of a thiophene-2-carboxylate precursor. For example:
- Intermediate preparation : Methyl 3-aminothiophene-2-carboxylate derivatives are often used as starting materials. Diazotization followed by sulfonation with SO₂ yields sulfonyl chloride intermediates, which are then reacted with cyclohexylamine (see Scheme 1 in ) .
- Key parameters : Temperature (e.g., 130°C in neat conditions for analogous sulfamoyl derivatives, ), inert atmosphere (to prevent oxidation), and solvent choice (e.g., DMF for coupling reactions, ). Yields range from 47% to 67% depending on purification methods like reverse-phase HPLC ().
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Spectroscopy :
- Crystallography : X-ray diffraction resolves conformational details, such as sulfonamide group orientation (). Hirshfeld surface analysis can further validate intermolecular interactions .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, and what mechanistic insights are available?
- Antibacterial assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Analogous thiophene derivatives exhibit activity by targeting bacterial membrane integrity ().
- Enzyme inhibition : Molecular docking studies (e.g., against hepatitis B proteins, ) guide mechanistic hypotheses. Computational models predict binding affinity to sulfonamide-sensitive active sites .
Q. How should contradictory data in synthetic protocols be resolved?
- Case study : Conflicting yields (47% vs. 67% in similar sulfonamides, ) may arise from purification methods (HPLC vs. column chromatography) or reaction time (3 days vs. overnight reflux). Systematic optimization via Design of Experiments (DoE) is advised, varying catalysts (e.g., Et₃N in ) and solvent polarity .
Q. What computational strategies are suitable for studying this compound’s reactivity and stability?
- DFT calculations : Model sulfonamide group electrophilicity and nucleophilic attack sites.
- Molecular dynamics : Simulate degradation pathways under physiological conditions (e.g., pH-dependent hydrolysis of the methyl ester, ).
- Docking simulations : Prioritize target proteins using similarity to validated inhibitors (e.g., hepatitis B study in ) .
Q. How does environmental pH or temperature affect the compound’s stability during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
